Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester

Description

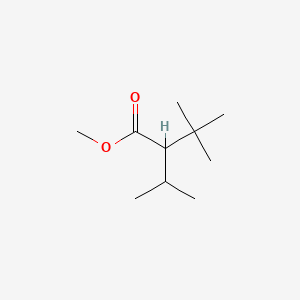

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester (IUPAC name: methyl 2-isopropyl-3,3-dimethylbutanoate) is a branched-chain fatty acid ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol . Its structure features a methyl ester group at the terminal carboxyl, a 3,3-dimethyl substitution on the butanoic acid backbone, and an isopropyl group at the C2 position. The compound’s stereochemical identifier (InChIKey) is RSBMHLDDEJRKMZ-UHFFFAOYSA-N .

This ester is primarily associated with volatile organic compound (VOC) profiles in food and biological systems. For instance, it has been detected in studies analyzing post-harvest fruit damage, where its concentration correlates with storage conditions and metabolic degradation . Additionally, it contributes to fruity and woody aromas in food products, such as kiwifruit and infant nutrition powders, due to its low odor threshold and high volatility .

Properties

IUPAC Name |

methyl 3,3-dimethyl-2-propan-2-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7(2)8(9(11)12-6)10(3,4)5/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGWKRYPIYFMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969628 | |

| Record name | Methyl 3,3-dimethyl-2-(propan-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54461-01-7 | |

| Record name | Methyl 3,3-dimethyl-2-(1-methylethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54461-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054461017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethyl-2-(propan-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Wolff-Kishner Reduction of Trimethylpyruvic Acid Derivatives

The Wolff-Kishner reduction is a robust method for converting α-keto acids to carboxylic acids. As described in EP0884291A1 , 3,3-dimethylbutyric acid is synthesized via:

- Hydrazone Formation : Trimethylpyruvic acid reacts with hydrazine hydrate to form the hydrazone derivative.

- Thermal Decomposition : The hydrazone is heated with a strong base (e.g., potassium hydroxide) to eliminate nitrogen gas, yielding 3,3-dimethylbutyric acid.

Reaction Conditions :

- Stage 1 : 20–180°C in polar solvents (e.g., diglycol).

- Stage 2 : 100–250°C under normal pressure.

- Yield : Quantitative conversion reported in patent examples.

To introduce the isopropyl group at position 2, alkylation of trimethylpyruvic acid with isopropyl halides or Grignard reagents may precede the Wolff-Kishner reduction. For instance, reacting trimethylpyruvic acid with isopropylmagnesium bromide forms a tertiary alcohol intermediate, which is oxidized to the corresponding α-keto acid before reduction.

Alkylation of Butan-2-One Intermediates

EP0041671A1 discloses the use of 3,3-dimethyl-4-hydroxybutan-2-one as a starting material for substituted butanones. Key steps include:

- Chlorination/Bromination : The hydroxyl group is replaced with chlorine or bromine using reagents like thionyl chloride.

- Nucleophilic Substitution : The halogenated intermediate reacts with isopropylmagnesium bromide to introduce the isopropyl group.

- Oxidation : The resulting ketone is oxidized to the carboxylic acid using agents such as potassium permanganate or chromic acid.

Example Protocol :

- Substrate : 3,3-Dimethyl-4-chlorobutan-2-one.

- Reagent : Isopropylmagnesium bromide (2 equiv).

- Solvent : Tetrahydrofuran, 0–25°C.

- Oxidizing Agent : Hydrogen peroxide in glacial acetic acid.

Esterification to Methyl Ester

Fischer Esterification

The classic acid-catalyzed esterification involves refluxing the carboxylic acid with methanol:

$$ \text{3,3-Dimethyl-2-isopropylbutanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester} + \text{H}2\text{O} $$

Conditions :

Acid Chloride Method

For higher efficiency, the acid chloride intermediate is prepared and reacted with methanol:

- Chlorination :

$$ \text{Acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{SO}2 + \text{HCl} $$- Conditions : Reflux in dichloromethane, 1–2 hours.

- Esterification :

$$ \text{Acid chloride} + \text{CH}_3\text{OH} \rightarrow \text{Methyl ester} + \text{HCl} $$

Alternative Synthetic Routes

Transesterification of Higher Esters

Isopropyl 3,3-dimethylbutanoate (ChemSpider ID: 97980) serves as a starting material for transesterification:

$$ \text{Isopropyl ester} + \text{CH}3\text{OH} \xrightarrow{\text{NaOCH}3} \text{Methyl ester} + \text{Isopropanol} $$

Oxidative Esterification

The PDF supplement describes iodobenzene diacetate-mediated esterification under mild conditions:

- Substrate : 2-Isopropyl-2,3-dimethylbutanoic acid.

- Reagent : Iodobenzene diacetate in o-xylene.

- Conditions : 50°C, 2 hours.

- Yield : Quantitative (99%).

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Wolff-Kishner + Esterification | 2-step, 100–250°C | 70–85% | High-purity acid intermediate | Multi-step, high temps |

| Acid Chloride Route | 0–25°C, 2 steps | 90–95% | High efficiency, mild conditions | SOCl₂ handling hazards |

| Transesterification | 60°C, 6–8 hours | 80–88% | Uses commercial ester | Requires catalyst removal |

| Oxidative Esterification | 50°C, 2 hours | 99% | Single-step, no catalysts | Specialty reagent (PhI(OAc)₂) |

Industrial-Scale Considerations

Large-scale production favors the acid chloride method due to its scalability and minimal byproducts. EP0884291A1 emphasizes the use of continuous distillation to remove HCl during esterification, enhancing throughput. Safety protocols for handling SOCl₂ and corrosive acids are critical, as noted in patent examples.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Flavoring Agents

Butanoic acid esters are widely recognized for their fruity and sweet aromas. Methyl 3,3-dimethylbutanoate is particularly noted for its application in the food industry as a flavoring agent .

- Application Examples :

- Used in various food products to impart flavors such as apple and pineapple.

- Employed in the formulation of beverages to enhance taste profiles.

Fragrance Compounds

This compound is also utilized in the fragrance industry due to its pleasant odor characteristics.

- Application Examples :

- Incorporated into perfumes and scented products to provide a fruity note.

- Used in personal care products such as lotions and creams for fragrance enhancement.

Industrial Applications

The chemical structure of butanoic acid esters allows for potential industrial applications.

- Application Examples :

- Investigated as solvents in various chemical processes due to their moderate volatility and favorable solvent properties.

- Explored for use in the production of polymers and plastics where ester functionalities can enhance material properties.

Research Studies

Recent studies have focused on the synthesis and characterization of butanoic acid esters, including methyl 3,3-dimethylbutanoate. These studies often explore:

- Synthesis Methods : Various synthetic routes including transesterification and direct esterification.

- Characterization Techniques : Utilization of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze purity and structural integrity.

Case Study: Flavor Profiles in Beverages

A notable case study examined the role of butanoic acid esters in fruity beers. The study highlighted how different esters contribute distinct flavor profiles to beer varieties:

| Ester Compound | Flavor Profile | Concentration Range (ppm) |

|---|---|---|

| Methyl 3,3-dimethylbutanoate | Fruity (apple-like) | 10 - 50 |

| Ethyl acetate | Pear-like | 5 - 30 |

| Isoamyl acetate | Banana-like | 15 - 60 |

This research underscores the importance of esters in crafting specific sensory experiences in food and beverage applications.

Mechanism of Action

The mechanism of action of butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and methanol, which may then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between this compound and related butanoate esters are critical for understanding their distinct applications and behaviors. Below is a comparative analysis:

Structural Analogues

Physicochemical Properties

- Volatility: The methyl ester group in the target compound enhances volatility compared to ethyl esters. For example, butanoic acid, 3,3-dimethyl-, methyl ester (CAS 10250-48-3) exhibits vapor pressures ranging from 1.13 kPa at 293.2 K to 3.59 kPa at 313.2 K, making it more volatile than ethyl analogues like butanoic acid, 3-methyl-, ethyl ester, which has lower vapor pressure due to its larger ethyl group .

- Odor Profiles: The target compound’s branched structure contributes to a unique banana-pineapple fragrance in kiwifruit . In contrast, butanoic acid, 2-methyl-, methyl ester imparts a fruity-sweet aroma in pear syrups , while butanoic acid, ethyl ester is associated with fermented or overripe notes in strawberries .

Key Research Findings

Aroma Contributions: The target compound’s branched structure enhances its aroma potency, with detection thresholds as low as 0.98 μg/kg in pineapple varieties . In contrast, butanoic acid, ethyl ester requires higher concentrations (e.g., 8.35 μg/kg in Tainong No.6 pineapple) to achieve similar sensory impacts .

Stability Under Storage :

- Methyl esters like the target compound show increased stability in accelerated storage tests compared to ethyl esters, which degrade faster due to hydrolysis .

Biological Interactions: Butanoic acid, 3-methyl-, ethyl ester is significantly upregulated in fecal samples of patients with metabolic disorders, highlighting its role as a gut microbiome biomarker .

Biological Activity

Overview

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester (C11H22O2) is an organic compound that has garnered interest due to its potential biological activities. This compound is a derivative of butanoic acid, characterized by its unique structure which may influence its interactions with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C11H22O2

- Molecular Weight: 186.2912 g/mol

- IUPAC Name: this compound

The biological activity of butanoic acid esters often involves their hydrolysis into free acids and alcohols. The ester group can be hydrolyzed to release butanoic acid and methanol, which may then participate in various biochemical processes. The compound's structure allows it to interact with enzymes and receptors, potentially influencing metabolic pathways and cellular functions.

1. Antioxidant Activity

Studies suggest that butanoic acid derivatives exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity of similar compounds has been evaluated using assays such as DPPH and FRAP, indicating potential for therapeutic applications in oxidative stress-related conditions .

2. Anti-inflammatory Effects

Research indicates that butanoic acid derivatives may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of significant interest. Mechanistic studies are needed to elucidate the specific pathways involved.

3. Antimicrobial Activity

The antimicrobial potential of butanoic acid esters has been explored in various studies. These compounds have shown effectiveness against a range of pathogens, suggesting their utility in developing new antimicrobial agents. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antioxidant Properties

In a study examining the antioxidant effects of various butanoic acid derivatives, it was found that certain structural modifications significantly enhanced their ability to scavenge free radicals. For example, the introduction of branched alkyl groups increased lipophilicity and improved cellular uptake, leading to enhanced antioxidant activity in vitro .

Case Study: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of butanoic acid derivatives demonstrated a reduction in pro-inflammatory cytokines in cultured macrophages. This suggests a potential mechanism where these compounds could modulate immune responses and provide therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of Butanoic Acid Derivatives

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural identity of this ester?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming branching patterns (e.g., 3,3-dimethyl and 1-methylethyl groups). Gas chromatography-mass spectrometry (GC-MS) can validate molecular weight (186.2912 g/mol) and fragmentation patterns, while infrared (IR) spectroscopy identifies ester carbonyl stretching (~1740 cm). Cross-reference experimental data with the NIST Chemistry WebBook, which provides validated spectral libraries for this compound (CAS 54461-01-7) .

Q. How should researchers design a synthesis protocol for this ester in a laboratory setting?

- Methodological Answer : Focus on esterification between 3,3-dimethyl-2-(1-methylethyl)butanoic acid and methanol using acid catalysis (e.g., HSO). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect carbonyl shifts. Purify via fractional distillation (predicted boiling point based on molecular weight ~186 g/mol) or column chromatography using non-polar solvents. Ensure anhydrous conditions to avoid hydrolysis .

Q. What safety precautions are essential when handling this compound in academic labs?

- Methodological Answer : While acute toxicity data are limited, standard ester-handling protocols apply: use fume hoods to avoid inhalation, wear nitrile gloves, and store in sealed containers away from oxidizers. Consult SDS guidelines for ester analogs (e.g., similar branched esters in NIST databases) and adhere to institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of substituents on this ester’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric hindrance from the 3,3-dimethyl and 1-methylethyl groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic acyl substitution susceptibility. Compare computational results with experimental kinetic studies of hydrolysis or transesterification .

Q. What analytical strategies resolve contradictions in spectroscopic data for conformational isomers of this ester?

- Methodological Answer : Use dynamic NMR at variable temperatures to detect hindered rotation around the ester carbonyl. For stereoisomers, employ chiral stationary phases in HPLC or polarimetry. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How do regulatory frameworks impact the international exchange of this compound for collaborative research?

- Methodological Answer : Verify compliance with TSCA (U.S.), DSL (Canada), and EINECS (EU) listings. For cross-border shipping, prepare Material Safety Data Sheets (MSDS) aligned with GHS standards and ensure proper hazard labeling. Track updates via the EPA/NIH Mass Spectral Database and regulatory platforms like CIRS .

Q. What advanced techniques characterize thermal decomposition pathways under inert vs. oxidative conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition onset temperatures. Pair with evolved gas analysis (EGA) via GC-MS to detect volatile byproducts (e.g., CO, alkenes). Compare oxidative stability using oxygen bomb calorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.